VT-464 racemate
説明
VT-464 racemate, also known as Seviteronel racemate, is the racemate form of Seviteronel (VT-464). It is a non-steroidal compound that has been found to lead to the reduction of androgen through acting as a human CYP17 lyase inhibitor . The IC50 value is 69 nM .
Molecular Structure Analysis
The molecular formula of VT-464 racemate is C18H17F4N3O3 and its molecular weight is 399.34 . The IUPAC name is 1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-triazol-4-yl)propan-1-ol .Chemical Reactions Analysis
VT-464 racemate acts as a potent inhibitor of the enzyme CYP17 lyase . This enzyme is involved in the biosynthesis of androgens. By inhibiting this enzyme, VT-464 racemate reduces the production of androgens .Physical And Chemical Properties Analysis
VT-464 racemate is a powder . It has a solubility of 10 mM in DMSO . More detailed physical and chemical properties might be available in specialized chemical databases.科学的研究の応用
Anticancer Activity in Prostate and Breast Cancer Models
VT-464 has been studied for its potential as an anticancer agent, particularly in castrate-resistant prostate cancer (CRPC) and breast cancer. Studies have shown that VT-464, a nonsteroidal CYP17A1 inhibitor with 17,20-lyase selectivity, demonstrates greater suppression of the androgen receptor (AR) axis compared to abiraterone, suggesting its efficacy in CRPC models. In vitro and in vivo models have indicated a significant decrease in tumor growth and serum PSA levels when treated with VT-464 (Toren et al., 2014). Additionally, VT-464 has shown effectiveness in preventing the proliferation of both ER-positive and ER-negative breast cancer cell lines in vitro and has significantly inhibited tumor growth in tamoxifen-resistant breast cancer models, supporting its development as a therapy for AR-positive breast cancer (Ellison et al., 2016).
Targeting CYP17A1 Lyase in CRPC
Another study on VT-464 emphasized its role in inhibiting adrenal and intratumoral androgen biosynthesis in CRPC. VT-464 selectively inhibits CYP17A1 lyase without affecting cortisol levels, offering a potential advantage over other treatments that require prednisone supplementation. This characteristic of VT-464 has been observed to effectively reduce AR signaling and tumor volume in CRPC patient-derived xenograft models (Maity et al., 2016).
Phase Studies in CRPC Patients
Clinical phase studies of VT-464 have been conducted to assess its safety, tolerability, and efficacy in CRPC patients. These studies involved treatment-naive and treatment-failure patients, evaluating pharmacokinetics, tumor responses, and PSA and testosterone decreases. Preliminary results from these studies have shown promising responses in patients treated with VT-464, including decreases in PSA levels and tumor responses (Nordquist et al., 2016).
In Vitro Activity in Prostate Cancer Xenograft Models
VT-464 has also been evaluated in prostate cancer xenograft models. It exhibited dose-dependent growth inhibition and significantly reduced tumor growth compared to abiraterone acetate. These results suggest the potential of VT-464 in the treatment of prostate cancer (Figg et al., 2012).
特性
IUPAC Name |
1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-triazol-4-yl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3O3/c1-9(2)18(26,15-8-23-25-24-15)12-4-3-10-6-13(27-16(19)20)14(28-17(21)22)7-11(10)5-12/h3-9,16-17,26H,1-2H3,(H,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRAJOQFSNYJMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
VT-464 racemate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。